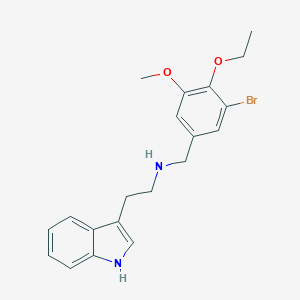![molecular formula C18H20ClN5OS B283253 N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283253.png)
N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, commonly known as CL218,872, is a synthetic compound that belongs to the class of selective agonists of the dopamine D4 receptor. It has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and drug addiction.
作用機序
The mechanism of action of CL218,872 involves its binding to the dopamine D4 receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of dopamine release and synaptic plasticity, which may underlie its therapeutic effects in various disorders.
Biochemical and physiological effects:
CL218,872 has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release, the enhancement of synaptic plasticity, and the regulation of neuronal activity. These effects may contribute to its therapeutic potential in various neurological and psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of CL218,872 for lab experiments is its selective agonist activity at the dopamine D4 receptor, which allows for the investigation of the specific role of this receptor in various biological processes. However, one limitation is that it may not fully recapitulate the complex interactions of the dopamine system in vivo, and thus may not fully represent the physiological effects of dopamine modulation.
将来の方向性
There are several future directions for research on CL218,872, including:
1. Further investigation of its therapeutic potential in various neurological and psychiatric disorders, including schizophrenia, N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, and drug addiction.
2. Investigation of its potential as a tool for studying the role of the dopamine D4 receptor in various biological processes.
3. Development of more selective and potent agonists of the dopamine D4 receptor, which may have improved therapeutic efficacy and reduced side effects.
4. Investigation of the potential of CL218,872 as a therapeutic agent for other disorders that involve dopamine dysregulation, such as Parkinson's disease and depression.
In conclusion, CL218,872 is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its selective agonist activity at the dopamine D4 receptor makes it a valuable tool for investigating the role of this receptor in various biological processes. However, further research is needed to fully understand its therapeutic potential and to develop more selective and potent agonists of the dopamine D4 receptor.
合成法
The synthesis of CL218,872 involves a multi-step process that starts with the reaction of 4-chlorobenzyl alcohol with 2-bromoethyl benzene in the presence of a base to yield 2-(4-chlorobenzyl)phenylethanol. This intermediate is then converted to the corresponding mesylate, which is further reacted with sodium azide to give the tetrazole derivative. Finally, the tetrazole compound is coupled with 2-mercaptoethanol in the presence of a base to form CL218,872.
科学的研究の応用
CL218,872 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. In particular, it has been shown to have selective agonist activity at the dopamine D4 receptor, which is involved in the regulation of reward, motivation, and cognition.
特性
分子式 |
C18H20ClN5OS |
|---|---|
分子量 |
389.9 g/mol |
IUPAC名 |
N-[[2-[(4-chlorophenyl)methoxy]phenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C18H20ClN5OS/c1-24-18(21-22-23-24)26-11-10-20-12-15-4-2-3-5-17(15)25-13-14-6-8-16(19)9-7-14/h2-9,20H,10-13H2,1H3 |
InChIキー |
NJSNJYYYFPTSRX-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
正規SMILES |
CN1C(=NN=N1)SCCNCC2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-bromo-2-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-N-phenylacetamide](/img/structure/B283170.png)
![2-[5-bromo-4-({[1-(hydroxymethyl)propyl]amino}methyl)-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283172.png)
![4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283173.png)
![4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283174.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B283176.png)

![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B283181.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B283182.png)
![2-{5-chloro-2-ethoxy-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B283183.png)
![N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide](/img/structure/B283186.png)
![2-(5-chloro-2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B283190.png)
![2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283192.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B283195.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B283197.png)